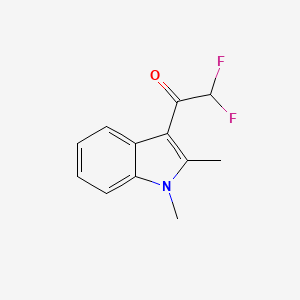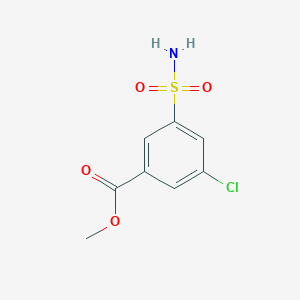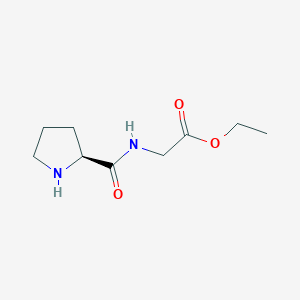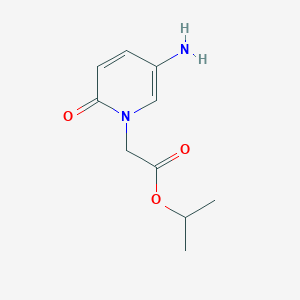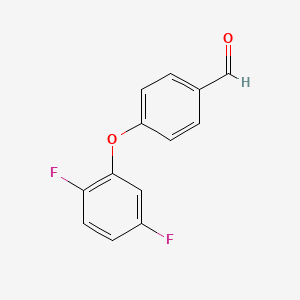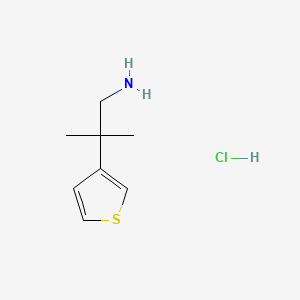
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is an organic compound with the molecular formula C8H11NO3 It is characterized by the presence of an amino group, a hydroxyl group, and a benzene ring with two hydroxyl groups in the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol typically begins with commercially available starting materials such as catechol (benzene-1,2-diol) and ethylene oxide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under mild to moderate temperatures (50-100°C) and may require solvents like ethanol or water to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to quinones.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl groups to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways. It can act as a precursor to biologically active molecules and is investigated for its interactions with enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of drugs targeting specific biochemical pathways.
Industry
In industrial applications, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its reactivity makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (Benzene-1,2-diol): Similar structure but lacks the amino and hydroxyethyl groups.
Dopamine (3,4-Dihydroxyphenethylamine): Contains a similar benzene ring with hydroxyl groups but has a different side chain.
Epinephrine (Adrenaline): Similar structure with an additional methyl group on the amino group.
Uniqueness
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is unique due to the presence of both an amino group and a hydroxyethyl group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
2-(1-amino-2-hydroxyethyl)benzene-1,4-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-3-5(11)1-2-8(6)12/h1-3,7,10-12H,4,9H2 |
InChI-Schlüssel |
DXOPCURXIBLUGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



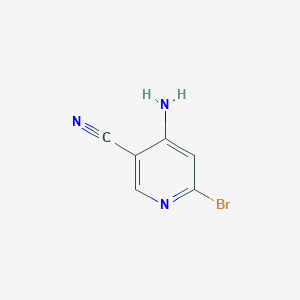

![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
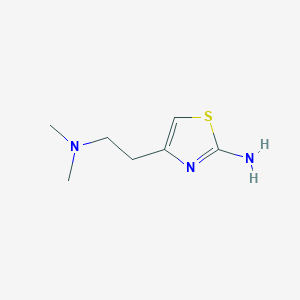
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
